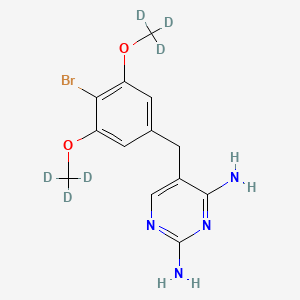

Brodimoprim-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brodimoprim-d6 is a labelled analogue of Brodimoprim . Brodimoprim is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom . It is a selective inhibitor of bacterial dihydrofolate reductase .

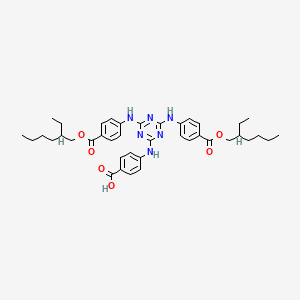

Molecular Structure Analysis

The molecular formula of Brodimoprim-d6 is C13H9D6BrN4O2 . It has a molecular weight of 345.22 . The structure includes a pyrimidine ring attached to a brominated and dimethoxylated phenyl ring .Applications De Recherche Scientifique

Dihydrofolate Reductase Inhibitor

Brodimoprim-d6 is an orally active dihydrofolate reductase inhibitor . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate . By inhibiting this enzyme, Brodimoprim-d6 can prevent the growth of certain bacteria, making it a valuable tool in the study of bacterial growth and antibiotic resistance .

Broad Spectrum Antibacterial Activity

Brodimoprim-d6 is highly active against a broad spectrum of gram-negative and gram-positive bacteria . This makes it useful in studying various types of bacterial infections and in developing new antibacterial treatments .

Treatment of Upper Respiratory Tract Infections

Brodimoprim-d6 has been used in the treatment of upper respiratory tract infections . It has shown efficacy in treating conditions such as acute sinusitis and otitis media . This makes it a valuable tool in the study and treatment of these conditions .

Comparative Studies with Other Antibiotics

Brodimoprim-d6 has been used in comparative studies with other antibiotics like ampicillin, erythromycin, and cefalexin . These studies help in understanding the relative efficacy and tolerance of different antibiotics, guiding the choice of treatment for various infections .

Analytical Standard

Brodimoprim-d6 is used as an analytical standard in various research and analytical applications . As an analytical standard, it can be used to calibrate instruments, validate methods, and control the quality of assays .

Study of Bacterial Dihydrofolate Reductases

Brodimoprim-d6 has been found to be more effective than trimethoprim against a variety of bacterial dihydrofolate reductases . This makes it a useful tool in the study of these enzymes and in the development of new inhibitors .

Mécanisme D'action

Propriétés

IUPAC Name |

5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRRLMMHNLSCP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)